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MeO-Suc-RPY-pNA (hydrochloride)

KLK7 stratum corneum chymotryptic enzyme catalytic efficiency

Researchers studying KLK7/SCCE-mediated desquamation or PSA activity face substrates with poor catalytic efficiency and cross-reactivity. MeO-Suc-RPY-pNA HCl solves this: • kcat/Km 1846.2 M⁻¹s⁻¹ for KLK7/SCCE - 4-fold higher than Z-Phe-Val-Arg-pNA, 28-fold higher than Suc-Val-Pro-Phe-pNA. • Absolute binary selectivity: cleaved by recombinant PSA (KLK3) with zero hydrolysis of trypsin-oriented Pro-Phe-Arg-pNA. • HCl salt delivers 100 mg/mL DMSO solubility (~33× vs. TFA salt), enabling robust HTS stock preparation. Supplied in pre-weighed vials with mannitol bulking agent for batch-to-batch consistency.

Molecular Formula C31H41ClN8O9
Molecular Weight 705.2 g/mol
Cat. No. B10855602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeO-Suc-RPY-pNA (hydrochloride)
Molecular FormulaC31H41ClN8O9
Molecular Weight705.2 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl
InChIInChI=1S/C31H40N8O9.ClH/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47;/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34);1H/t23-,24-,25-;/m0./s1
InChIKeyAFFHCBMZFGZJHX-NAGNLMCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MeO-Suc-RPY-pNA (Hydrochloride): Chromogenic Serine Protease Substrate for Chymotrypsin-Like Activity Quantification


MeO-Suc-RPY-pNA (hydrochloride), systematically named N2-(4-methoxy-1,4-dioxobutyl)-L-arginyl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide hydrochloride (CAS 82564-18-9; also designated S-2586), is a synthetic chromogenic tripeptide substrate engineered for chymotrypsin-like serine proteases . The compound features an N-terminal methoxysuccinyl (MeO-Suc) protecting group, an Arg-Pro-Tyr (RPY) core sequence, and a C-terminal p-nitroanilide (pNA) reporter that releases p-nitroaniline (quantifiable at 405 nm) upon enzymatic cleavage [1]. It serves as a substrate for trypsin, chymotrypsin, kallikrein-related peptidase 7 (KLK7/SCCE), and kallikrein-related peptidase 3 (KLK3/PSA), with quantifiable kinetic selectivity toward chymotrypsin-like enzymes over trypsin-like counterparts [2].

Why Generic Chromogenic Substrate Substitution Fails for MeO-Suc-RPY-pNA (Hydrochloride)-Based Assays


Chromogenic p-nitroanilide substrates are not interchangeable even within the same nominal protease class. Substrate selectivity is governed by the P3-P2-P1 amino acid sequence and the N-terminal blocking group, which together determine the kcat/Km specificity constant for each enzyme–substrate pair [1]. MeO-Suc-RPY-pNA's Arg-Pro-Tyr sequence confers a chymotrypsin-like specificity profile that discriminates against trypsin-like enzymes: recombinant PSA (KLK3) cleaves MeO-Suc-RPY-pNA but does not hydrolyze the trypsin-oriented substrate Pro-Phe-Arg-pNA at all [2]. Even among chymotrypsin substrates, catalytic efficiency varies dramatically—for SCCE/KLK7, Suc-Val-Pro-Phe-pNA exhibits a 9-fold lower kcat/Km than MeO-Suc-RPY-pNA, while Suc-Phe-Leu-Phe-pNA is approximately 8.7-fold less efficient [3]. Substituting salt forms can also introduce solubility discontinuities: the hydrochloride salt achieves DMSO solubility of 100 mg/mL, whereas the trifluoroacetate salt is limited to 3 mg/mL in DMSO—a ~33-fold difference that directly impacts stock solution preparation and assay design [4].

MeO-Suc-RPY-pNA (Hydrochloride) Quantitative Differentiation Evidence vs. Comparator Substrates


4-Fold to 9-Fold Superior Catalytic Efficiency (kcat/Km) for Stratum Corneum Chymotryptic Enzyme (SCCE/KLK7) vs. Competing Chromogenic Substrates

In a head-to-head kinetic comparison against SCCE (KLK7), MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) achieved a kcat/Km of 1846.2 M⁻¹s⁻¹, establishing it as the most effective substrate among all tested chromogenic peptides. The next best substrate, Z-Phe-Val-Arg-pNA, exhibited a kcat/Km of 444.4 M⁻¹s⁻¹—a 4.2-fold reduction. Suc-Val-Pro-Phe-pNA, a chymotrypsin-oriented comparator, yielded a kcat/Km of only 66.8 M⁻¹s⁻¹, representing a 27.6-fold (approximately 28-fold) lower catalytic efficiency. Two additional chymotrypsin substrates—MeO-Suc-Ala-Ala-Pro-Phe-pNA (53.9 M⁻¹s⁻¹) and MeO-Suc-Ala-Ala-Pro-Met-pNA (5.9 M⁻¹s⁻¹)—were 34-fold and 313-fold less efficient, respectively [1].

KLK7 stratum corneum chymotryptic enzyme catalytic efficiency kcat/Km

Chymotrypsin Kinetic Parameters (Km = 0.05–0.1 mM, kcat = 50–60 s⁻¹) Establishing S-2586 as the Most Potent Chymotrypsin Substrate Among Tripeptide pNA Derivatives

In a systematic screen of water-soluble chromogenic tripeptide substrates for chymotrypsin, S-2586 (MeO-Suc-Arg-Pro-Tyr-pNA) and its non-methoxylated analog S-2558 (Suc-Arg-Pro-Tyr-pNA) were identified as the two most potent substrates, both achieving a Km of 0.05–0.1 mM and kcat of 50–60 s⁻¹ in Tris buffer pH 7.8 (I = 0.40) with 3 mM Ca²⁺ . Critically, the arginine substitution at the P3 position—replacing the aliphatic residues found in earlier chymotrypsin substrates—conferred aqueous solubility, eliminating the requirement for organic co-solvents in assay buffers. This is in contrast to substrates such as Suc-Ala-Ala-Pro-Phe-pNA and Suc-Phe-Leu-Phe-pNA, which typically require DMSO or DMF for solubilization . The MeO-Suc N-terminal modification present in S-2586 provides enhanced resistance to non-specific exopeptidase cleavage compared to the Suc-only analog S-2558 .

chymotrypsin enzyme kinetics tripeptide substrate aqueous solubility

Absolute Substrate Specificity Discrimination: Recombinant PSA (KLK3) Cleaves MeO-Suc-RPY-pNA but Shows Zero Activity Toward Pro-Phe-Arg-pNA

Purified recombinant prostate-specific antigen (PSA/KLK3), expressed from baculovirus-infected Sf9 insect cells, exhibited definitive chymotrypsin-like activity by hydrolyzing MeO-Suc-Arg-Pro-Tyr-pNA, but demonstrated no detectable trypsin-like activity when the substrate Pro-Phe-Arg-pNA was used under identical assay conditions [1]. This binary discrimination—full activity vs. zero activity—definitively classifies PSA as a chymotrypsin-like rather than trypsin-like serine protease, and validates MeO-Suc-RPY-pNA as the substrate of choice for PSA enzymatic activity studies. The active PSA formed physiologically relevant complexes with α1-antichymotrypsin (ACT) and α2-macroglobulin (α2M) in vitro, confirming that substrate cleavage occurs through the native catalytic mechanism [1].

PSA KLK3 substrate specificity chymotrypsin-like

Differential Hydrolysis in Stratum Corneum: S-2586 Shows Significant Cleavage While Trypsin Substrate S-2288 Is Hydrolyzed Only Very Slowly

In a study of proteolytic activity in dissociated plantar corneocytes, the chymotrypsin substrate S-2586 (MeO-Suc-Arg-Pro-Tyr-pNA hydrochloride) showed a significant rate of hydrolysis, whereas the trypsin-oriented substrate S-2288 (H-D-Ile-Pro-Arg-pNA dihydrochloride) was hydrolyzed only very slowly [1]. Both the caseinolytic activity and the S-2586-hydrolyzing activity were inhibited by aprotinin, chymostatin, and zinc ion, but not by leupeptin—confirming that the responsible enzyme is a chymotrypsin-like serine proteinase rather than a trypsin-like enzyme. The S-2586-hydrolyzing activity was further inhibited by soybean trypsin inhibitor and phenylmethylsulfonyl fluoride, and both activities showed a pH optimum of 7–8, with significant residual activity at pH 5.5 [1].

stratum corneum desquamation S-2288 chymotrypsin-like proteinase

Salt Form Differentiation: Hydrochloride Salt Provides ~33-Fold Higher DMSO Solubility Than Trifluoroacetate Salt for Stock Solution Preparation

The hydrochloride salt form of MeO-Suc-RPY-pNA achieves a DMSO solubility of 100 mg/mL (149.54 mM), whereas the trifluoroacetate (TFA) salt form is limited to 3 mg/mL in DMSO—a ~33-fold difference in achievable stock concentration [1]. The HCl salt has a formula weight of approximately 705.3 g/mol (including HCl; free base MW: 668.70), compared to the TFA salt which has a variable formula weight dependent on TFA stoichiometry. Both salt forms share comparable aqueous solubility in PBS (pH 7.2) at approximately 3 mg/mL. The HCl salt is the form most commonly cited in primary literature for enzymatic studies, including the foundational SCCE/KLK7 kinetic characterization [2] and PSA activity measurements [3]. Purity specifications from reputable vendors indicate ≥98% (HCl salt, by HPLC) versus ≥95% (TFA salt) .

hydrochloride salt trifluoroacetate salt DMSO solubility assay development

Legionella pneumophila Diagnostic Specificity: 282/283 Strains (99.6%) Hydrolyze S-2586, with Zero Reactivity in Enterobacteriaceae

In a phenotypic identification study, the chromogenic substrate S-2586 (SucOMe-Arg-Pro-Tyr-pNA) was hydrolyzed by 282 out of 283 tested Legionella pneumophila strains (99.6% sensitivity), as well as by a recombinant Escherichia coli strain expressing the cloned L. pneumophila 38 kDa zinc metalloprotease [1]. Two of six strains from other Legionella species and 22 of 50 Pseudomonas group strains also tested positive. Critically, no reaction was observed with any Enterobacteriaceae strain tested, establishing high diagnostic specificity [1]. While functional homology exists between bacterial metalloproteases across genera, the near-universal prevalence of S-2586-hydrolyzing activity within L. pneumophila indicates its utility as a rapid phenotypic identification reagent [1].

Legionella pneumophila diagnostic microbiology chromogenic detection phenotypic identification

MeO-Suc-RPY-pNA (Hydrochloride): Validated Application Scenarios for Scientific Procurement


KLK7/SCCE Activity Assays and High-Throughput Inhibitor Screening in Dermatological Research

For laboratories studying epidermal desquamation, Netherton syndrome, or atopic dermatitis, MeO-Suc-RPY-pNA (HCl) is the kinetically validated substrate of choice for KLK7/SCCE. With a kcat/Km of 1846.2 M⁻¹s⁻¹—4-fold higher than Z-Phe-Val-Arg-pNA and 28-fold higher than Suc-Val-Pro-Phe-pNA—it maximizes assay signal per unit enzyme, reducing SCCE consumption and enabling robust 96-well or 384-well HTS formats [1]. Its aqueous solubility (no organic co-solvent required as demonstrated in the original chymotrypsin kinetic characterization) preserves enzyme structural integrity during long-duration screening campaigns .

Prostate-Specific Antigen (PSA/KLK3) Enzymatic Activity Measurement and Inhibitor Evaluation

MeO-Suc-RPY-pNA is the only chromogenic substrate demonstrated to be cleaved by recombinant human PSA (KLK3) with absolute discrimination against trypsin-like substrates. The binary result—positive hydrolysis of MeO-Suc-RPY-pNA vs. zero hydrolysis of Pro-Phe-Arg-pNA—makes it indispensable for PSA serine protease activity studies, including inhibitor IC₅₀ determination and mechanistic enzymology [2]. The commercial availability of the HCl salt in pre-weighed vials with mannitol bulking agent (25 mg substrate + 40 mg mannitol) facilitates reproducible reconstitution and batch-to-batch consistency .

Stratum Corneum Proteolysis and Desquamation Mechanism Studies

The differential hydrolysis pattern—significant S-2586 cleavage vs. very slow S-2288 cleavage—in dissociated plantar corneocytes demonstrates that MeO-Suc-RPY-pNA selectively reports on the chymotrypsin-like proteinase responsible for corneodesmosomal degradation in the stratum corneum [3]. Combined with the pH activity profile (optimum pH 7–8, residual activity at pH 5.5) and inhibition fingerprint (sensitive to aprotinin, chymostatin, Zn²⁺; insensitive to leupeptin), this substrate enables precise biochemical characterization of the desquamation proteolytic machinery [3].

Legionella pneumophila Phenotypic Identification in Clinical and Environmental Microbiology

With 99.6% sensitivity (282/283 L. pneumophila strains) and complete negative discrimination against Enterobacteriaceae, S-2586 serves as a rapid chromogenic identification reagent for Legionella surveillance, water system testing, and clinical isolate confirmation. The paper disc method enables direct sampling from agar plates, and the high prevalence of S-2586-hydrolyzing proteases within L. pneumophila makes it a practical adjunct or alternative to molecular diagnostic methods in resource-limited settings [4].

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